

3-Bromo-4-formylbenzoic acid molecular structure and IUPAC name

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Compound of Interest

Compound Name: 3-Bromo-4-formylbenzoic acid

Cat. No.: B1314700

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An In-Depth Technical Guide to **3-Bromo-4-formylbenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-4-formylbenzoic acid**, a trifunctional aromatic compound of significant interest in synthetic chemistry. We will delve into its core molecular structure, definitive IUPAC nomenclature, and key physicochemical properties. The guide synthesizes spectroscopic data, outlines established synthetic pathways, and explores the compound's reactivity profile. Emphasis is placed on its role as a versatile building block in the development of complex molecules, particularly within the pharmaceutical and materials science sectors. Detailed experimental considerations, safety protocols, and authoritative references are included to support advanced research and application.

Introduction: A Versatile Aromatic Intermediate

3-Bromo-4-formylbenzoic acid is a polysubstituted benzene derivative featuring three distinct functional groups: a carboxylic acid, an aldehyde (formyl group), and a bromine atom. This unique combination imparts a rich and versatile reactivity, making it a valuable intermediate in organic synthesis. The strategic placement of these groups—an ortho aldehyde and a meta bromine relative to the carboxylic acid—allows for selective and sequential chemical transformations. This guide serves as a technical resource for professionals leveraging this molecule, offering insights into its fundamental characteristics and practical applications,

thereby facilitating its effective use in complex synthetic campaigns, particularly in drug discovery and novel material design.

Molecular Structure and Physicochemical Properties

IUPAC Name and Chemical Identifiers

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is **3-bromo-4-formylbenzoic acid**.^[1] The numbering of the benzene ring begins at the carbon atom bearing the carboxylic acid group (the highest priority functional group), proceeding toward the formyl group.

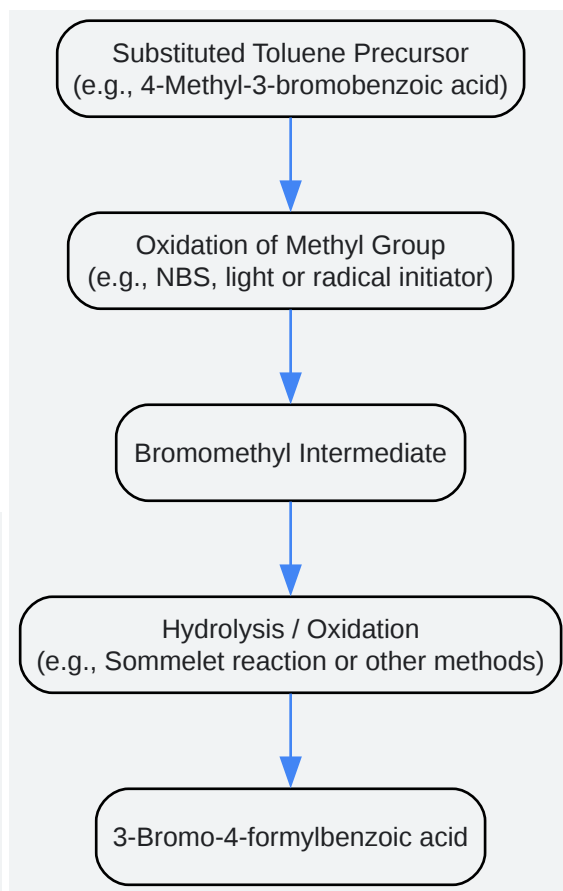
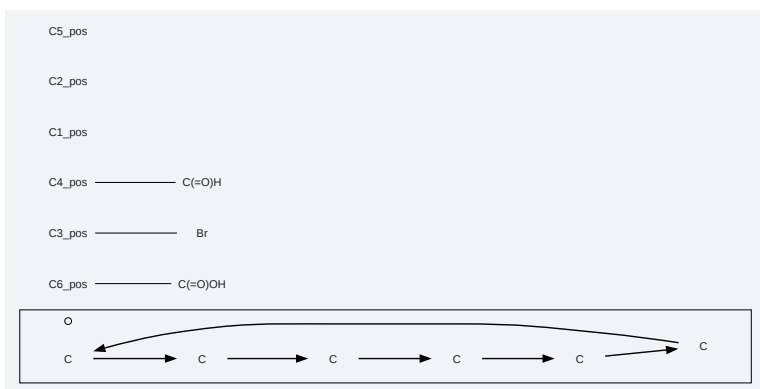
For unambiguous identification in databases and literature, the following identifiers are crucial:

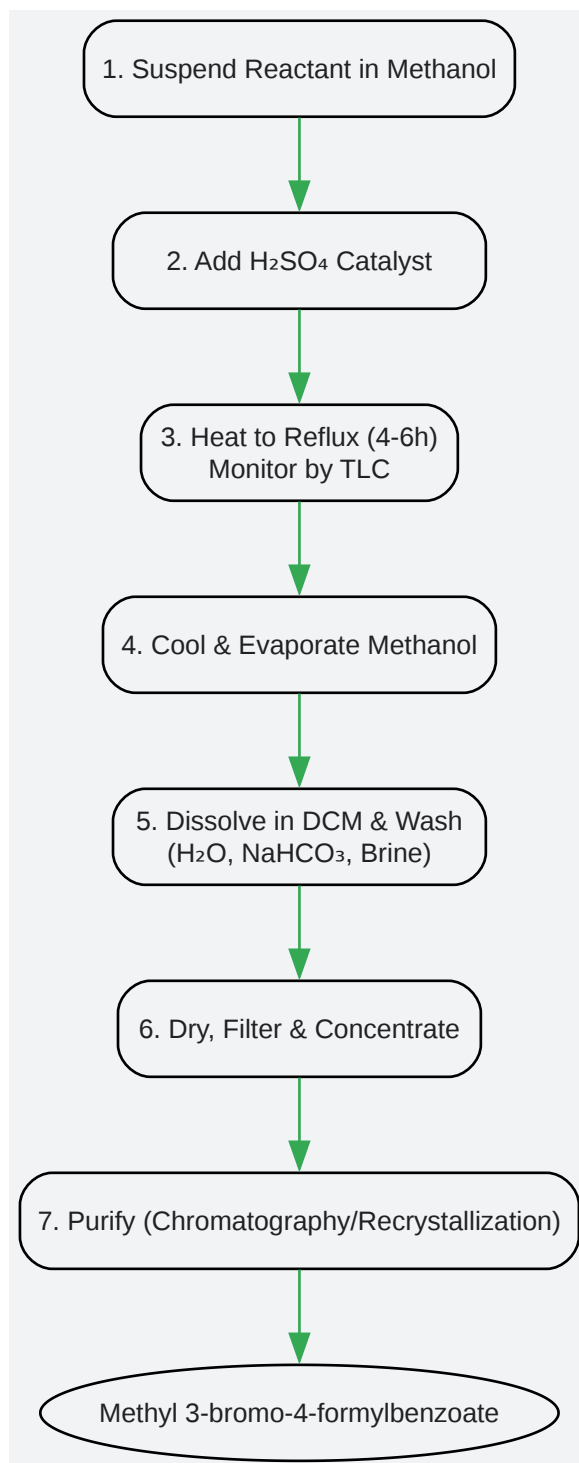
Identifier	Value	Source
CAS Number	91760-66-9	^[1]
Molecular Formula	C ₈ H ₅ BrO ₃	^[1] ^[2]
Molecular Weight	229.03 g/mol	
InChI	1S/C8H5BrO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12)	^[1]
InChIKey	GBKQIFMNYQGCEJ-UHFFFAOYSA-N	^[1]
Canonical SMILES	<chem>C1=CC(=C(C=C1C(=O)O)Br)C=O</chem>	^[1] ^[3]

Structural Analysis

The molecule's architecture is central to its chemical behavior. The benzene ring is electron-deficient due to the strong electron-withdrawing effects of both the carboxyl (-COOH) and formyl (-CHO) groups. This deactivation influences the ring's susceptibility to electrophilic aromatic substitution. Conversely, the bromine atom, while deactivating, acts as an ortho-,

para-director, a factor that becomes relevant if the other functional groups are modified. The steric hindrance and electronic effects of the three adjacent substituents dictate the regioselectivity of subsequent reactions.





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References

- 1. 3-Bromo-4-Formylbenzoic Acid | C₈H₅BrO₃ | CID 11715580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 91760-66-6|3-Bromo-4-formylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 3-bromo-4-formylbenzoic acid (C₈H₅BrO₃) [pubchemlite.lcsb.uni.lu]
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